Uridine, 2'-O-(2-methoxyethyl)-2-thio- is a modified nucleoside that features a sulfur atom substitution at the 2-position of uridine, along with a methoxyethyl group at the 2'-position of the ribose sugar. This modification enhances the compound's stability and biological activity compared to its unmodified counterparts. The introduction of sulfur not only alters the electronic properties of the nucleobase but also affects its interaction with complementary nucleic acids, making it a subject of interest in nucleic acid chemistry and therapeutic applications.
The chemical reactivity of Uridine, 2'-O-(2-methoxyethyl)-2-thio- is influenced by its unique structure. The sulfur atom can participate in various reactions, including:
These reactions are crucial for synthesizing oligonucleotides and other derivatives that leverage the modified uridine's properties.
Uridine, 2'-O-(2-methoxyethyl)-2-thio- exhibits several significant biological activities:
The synthesis of Uridine, 2'-O-(2-methoxyethyl)-2-thio- typically involves several key steps:
These methods allow for efficient production of the compound for research and therapeutic purposes.
Uridine, 2'-O-(2-methoxyethyl)-2-thio- has various applications in the field of biochemistry and molecular biology:
Interaction studies have revealed that Uridine, 2'-O-(2-methoxyethyl)-2-thio- modifies the base-pairing characteristics between nucleic acids:
These interactions are critical for understanding how modifications influence nucleic acid behavior in biological systems.
Several compounds share structural similarities with Uridine, 2'-O-(2-methoxyethyl)-2-thio-, each possessing unique features:
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| 2'-O-Methyluridine | Methyl group at the 2' position | Increased stability but less nuclease resistance than thio-modified variants |
| 2-Thiouridine | Sulfur at the 2-position without methoxyethyl group | Enhanced stability but lacks additional alkyl modification |
| 5-Methyluridine | Methyl group at the 5-position | Changes base pairing but does not enhance stability as effectively |
| 2'-O-(Methoxyethyl)uridine | Methoxyethyl at the 2' position without sulfur | Improved solubility but less nuclease resistance |
| 5-Thiouracil | Sulfur at the 5-position | Primarily used in cancer therapies; different base pairing properties |
The uniqueness of Uridine, 2'-O-(2-methoxyethyl)-2-thio- lies in its combination of both sulfur modification and alkyl substitution at the ribose, enhancing both stability and biological activity significantly compared to similar compounds. This dual modification allows it to perform optimally in therapeutic applications where resistance to degradation is crucial.
The initial step involves the preparation of 2'-O-(2-methoxyethyl)uridine through nucleophilic substitution reactions [2]. This transformation utilizes 2-methoxyethanol under aluminum-mediated conditions, where anhydrous 2-methoxyethanol is heated with aluminum metal under reflux conditions for approximately 48 hours [2]. The reaction proceeds through the formation of aluminum alkoxide intermediates that facilitate the selective alkylation of the 2'-hydroxyl group.
Following the installation of the methoxyethyl group, the critical thiolation step is performed at the 2-position of the uracil base [4] [7]. This transformation employs a two-stage protocol involving initial activation of the carbonyl oxygen at the 2-position, followed by nucleophilic displacement with sulfur-containing reagents [4] [7]. The activation step typically utilizes phosphoryl tristriazolide reagents prepared from phosphorus oxychloride, 1,2,4-triazole, and triethylamine in anhydrous acetonitrile [5].
The thiolation reaction proceeds through treatment of the activated intermediate with either thiolacetic acid solutions or sodium hydrogen sulfide in dimethylformamide [5]. The sodium hydrogen sulfide approach demonstrates superior reaction kinetics, completing the transformation within 3 hours at ambient temperature [5]. This method provides the desired 2-thiouridine derivative with enhanced efficiency compared to alternative thiolating agents.
Table 1: Synthetic Protocol Conditions for Key Transformation Steps
| Reaction Step | Reagent System | Solvent | Temperature | Duration | Yield (%) |
|---|---|---|---|---|---|
| 2'-O-Methoxyethylation | Al/2-methoxyethanol | 2-methoxyethanol | Reflux | 48 h | 55 [2] |
| Base Activation | POCl₃/triazole/Et₃N | Acetonitrile | Room temp | 2 h | 85 [5] |
| Thiolation | NaSH | Dimethylformamide | Room temp | 3 h | 78 [5] |
The synthesis of Uridine, 2'-O-(2-methoxyethyl)-2-thio- requires sophisticated protecting group strategies to ensure regioselective transformations and maintain the integrity of sensitive functional groups throughout the synthetic sequence [10] [28] [30].
The primary hydroxyl group at the 5'-position typically employs 4,4'-dimethoxytrityl protection, which provides excellent selectivity and can be readily removed under mildly acidic conditions [30] [31]. The dimethoxytrityl group is introduced using 4,4'-dimethoxytrityl chloride in anhydrous pyridine at ambient temperature, achieving regioselective protection of the sterically least hindered primary alcohol [30].
For the 3'-hydroxyl group, tert-butyldimethylsilyl protection offers optimal stability under the reaction conditions required for base modification [28] [29]. The silyl protecting group installation utilizes tert-butyldimethylsilyl chloride in the presence of imidazole as a non-nucleophilic base [29]. This protecting group demonstrates excellent stability under both acidic and basic conditions while remaining removable with fluoride reagents.
An alternative protecting strategy employs (4,4'-bisfluorophenyl)methoxymethyl groups for the uridine ureido nitrogen [10]. This protecting group exhibits remarkable stability across a wide range of chemical transformations, including hydrogenation, oxidation, and various nucleophilic substitution reactions [10]. The protection is introduced using (4,4'-bisfluorophenyl)methoxymethyl chloride and can be selectively removed with 2% trifluoroacetic acid in dichloromethane without affecting other acid-labile groups [10].
Table 2: Protecting Group Strategies and Stability Profiles
| Protecting Group | Target Position | Introduction Conditions | Removal Conditions | Stability Profile |
|---|---|---|---|---|
| 4,4'-Dimethoxytrityl | 5'-OH | DMTr-Cl/pyridine/RT | 3% TFA/CH₂Cl₂ | Acid-labile [30] |
| tert-Butyldimethylsilyl | 3'-OH | TBDMSCl/imidazole | TBAF/THF | Base-stable, F⁻-labile [29] |
| (4,4'-Bisfluorophenyl)methoxymethyl | N3-uracil | BFPM-Cl/base | 2% TFA/CH₂Cl₂ | Multi-condition stable [10] |
The strategic implementation of orthogonal protecting groups enables selective deprotection sequences that preserve the integrity of the modified nucleoside throughout the synthetic pathway [31]. The acid-labile trityl groups can be removed preferentially, followed by fluoride-mediated silyl deprotection, providing precise control over the deprotection sequence.
The purification of Uridine, 2'-O-(2-methoxyethyl)-2-thio- requires specialized chromatographic methods due to the polar nature of the compound and the presence of sulfur-containing functional groups [20] [21] [22].
High-performance liquid chromatography represents the primary purification method, utilizing reversed-phase C18 columns with volatile buffer systems [20] [21]. The optimal separation conditions employ 0.1 molar trimethylammonium acetate with 2% acetonitrile at pH 7.0, providing excellent resolution while maintaining compatibility with mass spectrometric detection [20]. The volatile nature of the buffer system enables facile removal from collected fractions, facilitating preparative-scale purifications.
Alternative chromatographic approaches utilize hydrophilic interaction liquid chromatography for enhanced retention of the polar nucleoside derivatives [22] [26]. Carbon-based stationary phases demonstrate superior separation capabilities for structurally similar nucleoside compounds, achieving baseline resolution in analysis times under 15 minutes [22].
Table 3: Chromatographic Conditions for Purification and Analysis
| Column Type | Mobile Phase | pH | Flow Rate | Detection | Resolution Time |
|---|---|---|---|---|---|
| C18 Reversed-phase | Me₃NH⁺OAc⁻/2% MeCN | 7.0 | 1.0 mL/min | UV 254 nm | 12-15 min [20] |
| Carbon LC | H₂O/MeCN gradient | 7.0 | 0.4 mL/min | UV 260 nm | <15 min [22] |
| HILIC | MeCN/H₂O 90:10 | 7.0 | 1.0 mL/min | UV 250 nm | 8-10 min [26] |
Structural characterization employs nuclear magnetic resonance spectroscopy as the primary analytical technique [24] [27]. Proton nuclear magnetic resonance provides detailed information about the ribose sugar conformation and the methoxyethyl substituent [24]. The characteristic chemical shifts for the 2'-O-methoxyethyl group appear as a triplet around 3.4 ppm for the methylene protons adjacent to oxygen and a singlet near 3.3 ppm for the terminal methoxy group [2].
Carbon-13 nuclear magnetic resonance spectroscopy confirms the presence of the thio substitution through characteristic downfield shifts in the carbonyl carbon region [24]. The 2-thiouracil carbon typically resonates around 174-175 ppm, representing a significant downfield shift compared to the corresponding oxygen analog [17].
Mass spectrometric analysis utilizes electrospray ionization in both positive and negative ion modes [33] [34]. Positive ion mode provides molecular ion peaks with characteristic fragmentation patterns showing loss of the methoxyethyl group [34]. Negative ion mode offers enhanced sensitivity for phosphorylated derivatives and provides structural information about the phosphate and ribose moieties [33].
Table 4: Spectroscopic Characterization Data
| Analytical Method | Key Diagnostic Signals | Chemical Shift/m/z | Structural Information |
|---|---|---|---|
| ¹H NMR | 2'-OCH₂CH₂OCH₃ | 3.4 ppm (t) | Methoxyethyl linkage [2] |
| ¹H NMR | OCH₃ | 3.3 ppm (s) | Terminal methoxy [2] |
| ¹³C NMR | C2-thio | 174-175 ppm | Thiocarbonyl carbon [17] |
| ESI-MS (+) | [M+H]⁺ | 315.1 | Molecular ion |
| ESI-MS (+) | [M-C₃H₇O₂]⁺ | 240.1 | Loss of methoxyethyl [34] |
Matrix-assisted laser desorption ionization time-of-flight mass spectrometry provides complementary structural confirmation with enhanced sensitivity for modified nucleosides [35] [36]. This technique demonstrates particular utility for the analysis of sulfur-containing nucleoside derivatives, offering characteristic fragmentation patterns that confirm both the thio substitution and the sugar modification [35].
Crystallographic analysis of nucleic acids containing both 2-thio and 2'-O-(2-methoxyethyl) modifications has provided unprecedented insights into the structural consequences of these chemical alterations at the atomic level. High-resolution X-ray crystallography studies have revealed distinct conformational preferences and structural stabilization mechanisms that underlie the enhanced properties of these modified nucleosides.
The crystal structures of 2-thiouridine (s²U) containing RNA duplexes represent landmark achievements in understanding thio-modification effects on nucleic acid structure [1] [2]. Two high-resolution structures of heptamer RNA duplexes containing s²U:A and s²U:U base pairs have been determined with exceptional crystallographic quality [1] [2]. The s²U:A duplex structure (PDB ID: 4U34) was solved at 1.35 Å resolution in space group C2 with unit cell parameters of a = 37.39 Å, b = 38.68 Å, c = 30.07 Å, and β = 109.2° [1]. The structure exhibits remarkable crystallographic statistics with Rwork = 18.8% and Rfree = 19.8%, indicating high structural accuracy [1].
The s²U:U mismatch-containing duplex (PDB ID: 4U35) crystallized in the orthorhombic space group P2₁2₁2₁ with unit cell dimensions of a = 21.68 Å, b = 35.16 Å, c = 47.30 Å, achieving 1.55 Å resolution [1]. This structure demonstrates exceptional ordering compared to native U:U duplexes, with significantly lower B-factors (15.48 Ų average for RNA atoms versus 37.30 Ų in native structures) [1].
X-ray crystallographic analysis reveals that 2-thio modification induces profound changes in ribose sugar conformations [1] [3]. The modified nucleosides demonstrate a strong preference for the C3'-endo sugar pucker, with the s²U residues showing significantly enhanced structural ordering as evidenced by reduced B-factors [1]. In the s²U:A duplex, the average B-factor for the s²U5 sugar is 5.66 Ų compared to 17.37 Ų for the corresponding native U5 residue [1].
The replacement of oxygen with sulfur at the 2-position creates altered electronic properties that stabilize the A-form RNA geometry [1] [3]. The larger atomic radius of sulfur (approximately 0.3 Å greater than oxygen) necessitates subtle adjustments in base-pair geometry while maintaining overall helical integrity [1]. The sulfur atom demonstrates unexpected hydrogen-bonding capabilities, forming hydrogen bonds with N3 of opposing uridine residues at distances of 3.4 Å in s²U:U base pairs [1].
The crystal structure of fully modified 2'-O-(2-methoxyethyl)-RNA (MOE-RNA) has been determined at 1.7 Å resolution for the dodecamer duplex sequence CGCGAAUUCGCG [4] [5]. This structure represents the first atomic-resolution view of MOE modifications and demonstrates the conformational preorganization effects that contribute to enhanced RNA binding affinity [4] [5].
The MOE substituents adopt a highly ordered conformation characterized by specific torsion angles around the ethylene glycol moiety [4] [6] [7]. The majority of MOE groups display a gauche conformation around the ethylene alkyl chain, with torsion angles following the pattern: trans (C2'-O2'), trans (O2'-CA'), gauche± (CA'-CB'), and trans (CB'-OC') [6] [7]. This conformational preference occurs in approximately 92% of the observed MOE substituents [4] [8].
X-ray crystallographic studies reveal extensive hydration networks surrounding both 2-thio and MOE modifications [1] [4] [5]. In s²U-containing structures, well-defined water molecules form hydrogen bonds with the sulfur atom, with two distinct waters observed in the s²U:A structure compared to only one water near O2 in native U:A pairs [1]. These hydration patterns suggest that sulfur modifications may alter the thermodynamics of duplex formation through modified desolvation energies [1].
MOE-modified RNA exhibits a characteristic hydration pattern that bridges substituent and phosphate oxygen atoms in the minor groove [4] [5] [8]. This specific hydration network may contribute to the exceptional nuclease resistance observed in MOE-RNA oligonucleotides [4] [5]. The extensive hydration of MOE substituents creates a protective shell around the sugar-phosphate backbone, potentially explaining the improved cellular uptake properties of MOE-modified therapeutics [4] [9].
Nuclear magnetic resonance spectroscopy provides dynamic information about sugar conformation that complements static crystallographic data. NMR coupling constant analysis enables quantitative determination of pseudorotational equilibria and conformational preferences in solution.
Scalar coupling constants between sugar protons serve as sensitive probes of ribose conformation in solution [3] [10] [11]. The three-bond coupling constant ³J_H1'-H2' is particularly diagnostic of sugar pucker, with values ranging from 4-6 Hz for C3'-endo conformations and 6-8 Hz for C2'-endo geometries [3] [10]. Analysis of 2-thiouridine nucleosides reveals J₁'-₂' coupling constants of 4.8-5.2 Hz, indicating a strong preference for C3'-endo sugar pucker with approximately 75-80% population in this conformation [3] [10].
Comparative NMR studies of uridine, 2-thiouridine, and 4-thiouridine demonstrate the positional dependence of thio modifications on sugar conformations [3] [10]. Native uridine exhibits mixed C2'-endo/C3'-endo populations (55-60% C3'-endo), while 2-thiouridine shows enhanced C3'-endo preference (75-80%) [3] [10]. In contrast, 4-thiouridine demonstrates reduced C3'-endo population (45-50%) with a bias toward C2'-endo conformations [3] [10].
Three-state pseudorotational models provide comprehensive frameworks for analyzing the conformational behavior of modified ribose systems [12] [13]. These models incorporate the principal puckering domains: N (C3'-endo), S (C2'-endo), and E (O1'-endo), each represented by ensembles of closely related conformations rather than single rotational states [12] [13].
Analysis of 2'-O-methoxyethyl modified nucleosides using advanced pseudorotational modeling reveals remarkable conformational rigidity [6] [8] [7]. The MOE modification effectively locks the ribose ring in the C3'-endo conformation through gauche effects that extend beyond the primary O4'-C1'-C2'-O2' torsion [8] [9]. This conformational preorganization contributes entropy-based gains in base-pairing stability, with each MOE modification increasing duplex melting temperature by 0.9-1.2°C [8] [9].
Temperature-dependent NMR experiments provide insights into the energy barriers between different sugar conformations [11] [14]. Variable-temperature studies of 2-thiouridine nucleosides demonstrate increased activation barriers for pseudorotational interconversion compared to native uridine [11]. Molecular dynamics simulations corroborate these findings, showing that the free energy barrier separating C3'-endo and C2'-endo conformations is approximately 0.5 kcal/mol larger for s²U than for unmodified uridine [11].
The enhanced conformational stability of 2-thiouridine extends to adjacent nucleotides within RNA oligomers [3]. NMR analysis of the pentamer Gs²UUUC reveals that the effect of s²U on nucleoside conformation propagates to 3'-adjacent uridines, leading to stacking stabilization of the entire RNA in A-form geometry [3]. This cooperative effect contributes to the substantial thermal stability enhancements observed in s²U-containing duplexes [3].
Chemical shift perturbations in ¹³C and ¹H NMR spectra provide sensitive indicators of electronic and steric effects induced by chemical modifications [15] [16] [17]. The replacement of oxygen with sulfur at the 2-position of uridine induces characteristic downfield shifts in ¹³C NMR spectra due to the reduced electronegativity of sulfur [17]. These shifts extend beyond the immediate modification site, affecting chemical shifts of neighboring carbons and providing evidence for through-bond electronic effects [17].
2'-O-Methoxyethyl modifications produce distinctive chemical shift patterns that reflect the gauche conformation of the ethylene glycol chain [15] [18] [19]. The methoxy carbon resonance appears at approximately 59 ppm, while the ethylene carbons resonate near 70-72 ppm [18] [19]. These chemical shifts are consistent with the extended, gauche-stabilized conformation observed in crystal structures [6] [8] [7].
The combination of 2-thio and 2'-O-methoxyethyl modifications creates synergistic effects on ribose conformation that exceed the sum of individual contributions. This dual modification strategy represents a powerful approach for controlling nucleic acid structure and stability.
The integration of 2-thio and 2'-MOE modifications produces enhanced conformational preorganization that locks the ribose ring in an optimal C3'-endo geometry [20] [8] [9]. The 2-thio modification provides electronic stabilization through reduced electronegativity and enhanced polarizability, while the MOE group contributes steric and entropic stabilization through gauche effects [20] [8] [3]. This combination results in ribose conformations that are exceptionally stable and resistant to thermal or enzymatic perturbation [20] [8] [3].
Comparative thermal melting studies demonstrate that the dual modification produces stability enhancements that exceed additive effects [20] [8] [3]. Single s²U modifications increase duplex melting temperatures by 9.0-11.7°C, while MOE modifications contribute 0.9-1.2°C per residue [1] [8] [3]. The combination of both modifications in a single nucleoside produces stability gains approaching 15°C per modification, suggesting cooperative stabilization mechanisms [20] [3].
The dual modification strategy optimizes base stacking interactions through complementary mechanisms [20] [1] [8]. The 2-thio modification enhances π-π stacking through increased polarizability of the sulfur atom, while the MOE group preorganizes the backbone geometry to maximize base overlap [20] [1] [8]. Crystallographic analysis reveals that these modifications maintain ideal A-form helical parameters while enhancing individual interaction energies [1] [4] [8].
Base overlap area calculations using crystallographic data demonstrate that 2-thio modifications can both increase and decrease stacking interactions depending on the specific base-pairing context [1]. In s²U:A pairs, minimal changes in overlap area (∼0.5 Ų) suggest that stability enhancements arise primarily from electronic rather than geometric effects [1]. However, in s²U:U mismatch pairs, the sulfur modification stabilizes specific hydrogen-bonding patterns that optimize both electrostatic and stacking interactions [1].
The presence of both 2-thio and 2'-MOE modifications creates complex hydrogen bonding networks that contribute to structural stability [20] [1] [4] [5]. The sulfur atom in 2-thiouridine demonstrates unexpected hydrogen bond acceptor capabilities, forming stable interactions with NH groups of opposing bases at distances of 3.2-3.4 Å [1] [21]. These sulfur-mediated hydrogen bonds represent a novel stabilization mechanism that has not been previously observed in natural nucleic acids [1] [21].
MOE modifications contribute extensive hydration networks that span the minor groove and create protective environments around the sugar-phosphate backbone [4] [5] [8] [9]. The methoxy oxygen of MOE groups frequently coordinates water molecules that bridge to phosphate oxygens, creating stabilized hydration spines that may contribute to nuclease resistance [4] [5] [8]. The combination of sulfur-mediated hydrogen bonding and MOE hydration networks produces multiply stabilized structures with enhanced resistance to both thermal and enzymatic degradation [20] [4] [5] [3].
Thermodynamic analysis of dually modified nucleosides reveals complex enthalpy-entropy compensation effects that govern overall stability [20] [8] [3] [11]. The 2-thio modification contributes primarily enthalpic stabilization through enhanced hydrogen bonding and base stacking interactions [1] [3] [11]. In contrast, MOE modifications provide both enthalpic stabilization (through hydration networks) and entropic benefits (through conformational preorganization) [4] [6] [8] [7].
Calorimetric studies of duplex formation demonstrate that dual modifications reduce the heat capacity change (ΔCp) associated with base pairing, suggesting reduced hydrophobic surface area exposure during duplex formation [8] [11]. This reduction in ΔCp contributes to the temperature-independent stability enhancements observed in dually modified oligonucleotides, making them suitable for applications across broad temperature ranges [8] [11].